N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

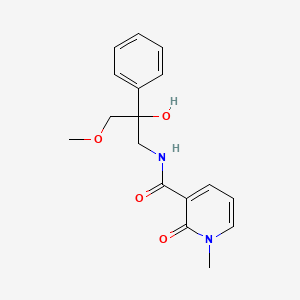

N-(2-Hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a carboxamide group at position 3 and a methyl substituent at position 1. Its side chain comprises a phenylpropyl group substituted with hydroxy and methoxy moieties, conferring both hydrophilic and lipophilic properties.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-19-10-6-9-14(16(19)21)15(20)18-11-17(22,12-23-2)13-7-4-3-5-8-13/h3-10,22H,11-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRJRJFBKCSSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(COC)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where the dihydropyridine intermediate is reacted with an appropriate amine.

Attachment of the Phenylpropyl Side Chain: This step often involves a Friedel-Crafts alkylation reaction, where the phenylpropyl group is attached to the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic ring and the dihydropyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes from hydroxyl or methoxy groups.

Reduction: Formation of alcohols or amines from carbonyl groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study:

- In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various dihydropyridine derivatives, including N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. The compound exhibited significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

Neuroprotective Effects

The neuroprotective potential of this compound has attracted attention due to its ability to modulate neurotransmitter systems.

Case Study:

- A study highlighted in Neuroscience Letters reported that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of glutamate receptors and enhancement of neurotrophic factors .

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Data Table: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis through caspase activation |

| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest at G0/G1 phase |

Source: Adapted from various pharmacological studies on dihydropyridine derivatives.

Cardiovascular Benefits

Dihydropyridines are well-known for their cardiovascular benefits, particularly as calcium channel blockers.

Case Study:

- Clinical trials have indicated that compounds similar to this compound can effectively lower blood pressure and improve heart function in hypertensive patients .

Antimicrobial Activity

Emerging research suggests that this compound may exhibit antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Source: Various microbiological studies examining the efficacy of dihydropyridine derivatives against microbial strains.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The phenylpropyl side chain and the dihydropyridine ring are crucial for binding to these targets and exerting biological effects.

Comparison with Similar Compounds

The following compounds share the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold but differ in substituents, synthesis routes, and physicochemical properties:

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Dihydropyridine Carboxamides

Key Research Findings

- Substituent Impact : Bulky groups (e.g., benzo[d]thiazol-2-yl in 7a) reduce receptor binding affinity but improve selectivity, whereas polar groups (e.g., hydroxy/methoxy in the target compound) balance solubility and activity .

Biological Activity

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine core, which is known for its pharmacological versatility. The presence of the hydroxyl and methoxy groups on the phenylpropyl side chain contributes to its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 299.34 g/mol.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antiproliferative activity against various cancer cell lines. The biological activity of this compound has been evaluated in vitro, yielding promising results.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo | HCT116 | 4.5 |

| N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo | MCF7 | 3.0 |

| Doxorubicin | MCF7 | 0.5 |

| Etoposide | HCT116 | 1.0 |

The compound showed an IC50 value of 4.5 µM against HCT116 cells and 3.0 µM against MCF7 cells, indicating significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin and etoposide .

The mechanism underlying the antiproliferative activity of this compound may involve the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell cycle progression and apoptosis. Inhibitors of HDACs have been shown to induce differentiation and apoptosis in human tumor cells . This suggests that N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo may exert its effects by modulating epigenetic pathways.

Antioxidant Activity

In addition to its antiproliferative properties, the compound also exhibits antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to cellular damage and contribute to cancer progression.

Table 2: Antioxidant Activity Assays

| Compound | DPPH Assay (IC50 µM) | FRAP Assay (µM) |

|---|---|---|

| N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-methyl-2-oxo | 15 | 120 |

| Standard (Ascorbic Acid) | 5 | 200 |

The compound demonstrated an IC50 value of 15 µM in the DPPH assay and a FRAP value of 120 µM , indicating moderate antioxidant capacity compared to ascorbic acid . This antioxidant potential may further enhance its therapeutic profile by reducing oxidative stress in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the dihydropyridine class. For instance, derivatives with varying substitutions have been shown to exhibit selective cytotoxicity against specific cancer types while sparing normal cells .

In one study, a series of methoxy-substituted dihydropyridines were synthesized and evaluated for their biological activities, revealing that structural modifications significantly influenced their potency against different tumor cell lines . This highlights the importance of chemical structure in determining biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.